1-(3-Bromo-4-chlorophenyl)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
1-(3-bromo-4-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3 |
InChI Key |
HPKWUYBLTFXKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromo 4 Chlorophenyl Ethan 1 Amine
Conventional Synthetic Approaches to Aryl Ethan-1-amines
Traditional methods for synthesizing aryl ethan-1-amines often yield racemic mixtures and can require harsh conditions. One of the most common methods is reductive amination. libretexts.org This process involves the reaction of a ketone, in this case, 1-(3-bromo-4-chlorophenyl)ethan-1-one, with an amine source like ammonia (B1221849), followed by reduction of the resulting imine intermediate. libretexts.org Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. libretexts.org
Another classical approach is the reaction of a halogenoalkane with ammonia. chemguide.co.uk However, this method frequently results in a mixture of primary, secondary, and tertiary amines, as the newly formed amine can react further with the alkyl halide, leading to over-alkylation. libretexts.orgchemguide.co.uk
The reduction of other nitrogen-containing functional groups also provides a pathway to primary amines. For instance, the corresponding nitrile can be reduced using powerful agents like lithium aluminium hydride (LiAlH₄) to yield the target amine. libretexts.orgchemguide.co.uk Similarly, amides can be reduced to amines using LiAlH₄. libretexts.org For arylamines, the reduction of a nitro group on an aromatic ring is a typical preparation method, often using catalytic hydrogenation or metals like tin or iron in acidic conditions. libretexts.org
Asymmetric Synthesis Strategies for Enantiomerically Pure 1-(3-Bromo-4-chlorophenyl)ethan-1-amine
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric synthesis methods. nih.gov These strategies aim to produce a single desired stereoisomer, which is often crucial for biological activity.
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemistry. diva-portal.org Amine transaminases (ATAs or ω-TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral primary amines from their corresponding prochiral ketones. diva-portal.orgsemanticscholar.orgresearchgate.net These enzymes, which are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. researchgate.netmdpi.com
The mechanism follows a ping-pong bi-bi kinetic model where the enzyme first reacts with the amino donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate, which then transfers the amino group to the ketone substrate. mdpi.com The key advantage of ATAs is their excellent enantioselectivity, often producing amines with very high enantiomeric excess (>99% ee). diva-portal.orgmdpi.com
A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium, which can limit the product yield. diva-portal.orgsemanticscholar.org To overcome this, various strategies are employed, such as using a large excess of the amino donor or removing one of the co-products to drive the reaction forward. semanticscholar.org Research has focused on engineering transaminases with broader substrate scopes and improved stability for industrial applications. semanticscholar.orgresearchgate.net For example, studies on the synthesis of (1R)-(3-methylphenyl)ethan-1-amine using the transaminase ATA-025 demonstrated high conversion (over 99%) and yield (77%) under optimized conditions, providing a model for the synthesis of structurally similar amines like this compound. nih.gov
Table 1: Comparison of Synthetic Approaches for Chiral Amine Synthesis using ω-Transaminases
| Synthetic Approach | Description | Maximum Theoretical Yield | Key Features |
| Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture of amines. mdpi.com | 50% | Requires only a single enzyme but is less atom-efficient. mdpi.com |
| Asymmetric Synthesis | A prochiral ketone is converted into a single enantiomer of a chiral amine. mdpi.com | 100% | Most favored and atom-efficient approach. mdpi.com |
| Deracemization | A racemic amine is converted to a single enantiomer using two stereocomplementary enzymes. mdpi.com | 100% | Combines enantioselective deamination with asymmetric amination of the intermediate ketone. mdpi.com |
Transition metal catalysis and the use of chiral auxiliaries are prominent methods for the enantioselective synthesis of amines. nih.gov Asymmetric hydrogenation of imines, catalyzed by chiral transition metal complexes (e.g., iridium or rhodium), is a highly effective technique. nih.gov This involves the creation of a chiral catalyst by coordinating the metal with a chiral ligand, which then directs the hydrogenation to favor the formation of one enantiomer. nih.gov
Another widely used strategy involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS), developed by Ellman. nih.govharvard.edu This method involves three main steps:
Condensation: The chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, is condensed with the ketone (1-(3-bromo-4-chlorophenyl)ethan-1-one) to form an N-sulfinyl imine. nih.govharvard.edu
Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced. The bulky tert-butylsulfinyl group directs the hydride reagent to attack from the less hindered face, leading to a high diastereomeric excess. orgsyn.org
Cleavage: The auxiliary is removed by simple acid hydrolysis, yielding the enantiomerically enriched primary amine. nih.govharvard.edu
This approach is highly reliable and applicable to a broad range of substrates, making it a powerful tool for synthesizing optically active amines. nih.govorgsyn.org
Chemoenzymatic cascades combine the high selectivity of enzymes with the versatility of chemical catalysis in a single pot, creating highly efficient and elegant synthetic routes. semanticscholar.org These processes can overcome the limitations of individual steps, such as unfavorable equilibria in biocatalytic reactions. nih.gov
For example, a transaminase can be used to generate a chiral amine, which then participates in a subsequent, irreversible chemical reaction. This consumption of the product pulls the initial enzymatic equilibrium forward, leading to high conversion. nih.gov An emerging concept is "amine borrowing," where a transaminase reversibly shuttles an amino group from a stable donor to an acceptor, generating a reactive intermediate in situ. nih.gov This intermediate then undergoes a rapid, irreversible downstream reaction, such as a Pictet-Spengler or Knorr-pyrrole synthesis, effectively driving the entire sequence to completion. nih.gov Such a strategy could be envisioned for this compound, coupling its enzymatic formation to a subsequent ring-closing reaction to build more complex molecular architectures.
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.st This includes using safer solvents, reducing energy consumption, and improving atom economy.
Microwave-assisted organic synthesis has become a cornerstone of green chemistry. researchgate.netnih.gov Compared to conventional heating methods, microwave irradiation offers several advantages, including dramatically reduced reaction times (from hours to minutes), improved yields, and often higher product purity. nih.govderpharmachemica.com The rapid and uniform heating provided by microwaves can accelerate reaction rates and minimize the formation of side products. researchgate.net
This technology can be applied to various steps in the synthesis of this compound. For instance, the condensation of the corresponding ketone with an amine or the formation of an imine intermediate can be significantly expedited. researchgate.net Microwave-assisted protocols have been successfully used for the synthesis of various heterocyclic compounds and imines, demonstrating the broad applicability of this technique. researchgate.netresearchgate.net The use of microwave heating aligns with green chemistry principles by increasing energy efficiency and process speed. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Often several hours | Typically a few minutes | nih.govderpharmachemica.com |
| Energy Consumption | High | Low | researchgate.net |
| Yield | Variable, often moderate | Generally higher | derpharmachemica.com |
| Side Reactions | More prevalent | Reduced | researchgate.net |
| Process Control | Less precise | Highly precise temperature and pressure control | nih.gov |
Ultrasound-Promoted Reaction Conditions
The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has been shown to accelerate reaction rates, improve yields, and allow for milder reaction conditions. This is primarily attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures.
While specific literature on the direct ultrasound-promoted synthesis of this compound is not detailed, the principles can be applied to its synthetic steps, particularly the final reductive amination. Research on analogous systems, such as the ultrasound-assisted reductive amination of benzyl (B1604629) halides, demonstrates the potential of this technique. In such reactions, aldehydes are formed in situ and subsequently undergo reductive amination. The use of ultrasound has been shown to be a facile, efficient, and environmentally friendly method for these transformations rsc.org.
Furthermore, studies on the ultrasound-assisted synthesis of acetophenone (B1666503) derivatives, which are structural precursors to the target amine, show a significant rate acceleration. For instance, the bromination of acetophenones is dramatically faster under ultrasonic irradiation, with reaction times decreasing from hours to minutes lew.ro. This suggests that the synthesis of the ketone precursor, 1-(3-bromo-4-chlorophenyl)ethan-1-one, could be significantly optimized using sonochemistry. The benefits observed in related transformations are summarized below.
Table 1: Effects of Ultrasound on Related Organic Reactions
| Reaction Type | Observation | Reference |
|---|---|---|
| Bromination of Acetophenones | Remarkable acceleration, reduced reaction time from hours to minutes, higher yields. | lew.ro |
| Reductive Amination | Facile and efficient, enables solventless conditions, high selectivity. | rsc.org |
| Reduction of Aromatic Azides | Facilitates single-electron reduction to bioactive amines, effective for prodrug activation. | nih.gov |
These findings strongly support the application of ultrasound to increase the efficiency of synthesizing this compound, either by enhancing the creation of its ketone precursor or by directly promoting the final reductive amination step.
One-Pot Reaction Strategies for Streamlined Synthesis
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For a multi-step synthesis like that of this compound, a one-pot strategy could streamline the process from a precursor alcohol or ketone directly to the final amine product.
Chemoenzymatic one-pot processes are particularly elegant. For example, a method for transforming styrene (B11656) derivatives into chiral amines involves a one-pot sequence of Wacker oxidation to the corresponding acetophenone, followed by a transaminase-catalyzed reductive amination nih.gov. Another advanced strategy involves the deracemization of racemic secondary alcohols into optically pure primary amines through a one-pot, two-step photo-biocatalytic cascade involving an oxidation step followed by reductive amination researchgate.net.
A plausible one-pot strategy for this compound could start from its precursor, 1-(3-bromo-4-chlorophenyl)ethan-1-ol. This alcohol could be oxidized in situ to the corresponding ketone, which would then undergo reductive amination in the same reaction vessel to yield the target amine. This approach avoids the isolation and purification of the intermediate ketone, saving time and materials.
Table 2: Examples of One-Pot Strategies for Amine Synthesis
| Starting Material | Reaction Cascade | Final Product Type | Reference |
|---|---|---|---|
| Styrene | Wacker Oxidation → Reductive Amination | Chiral Phenylethylamine | nih.gov |
| Racemic sec-Alcohols | Photocatalytic Oxidation → Reductive Amination | Enantioenriched Primary Amines | researchgate.net |
| Racemic 1-Phenylethanols | Manganese Oxide Oxidation → Enzymatic Reduction | Enantiopure (R)-1-Phenylethanols | rsc.orgrsc.org |
These strategies highlight the potential for developing a highly efficient, streamlined synthesis of this compound by telescoping multiple synthetic steps into a single operation.
Synthetic Routes to Precursors of this compound
The synthesis of the target amine is fundamentally dependent on the efficient preparation of its key precursors. The primary synthetic pathway proceeds through two critical intermediates: 1-(3-bromo-4-chlorophenyl)ethan-1-one and its corresponding alcohol, 1-(3-bromo-4-chlorophenyl)ethan-1-ol.
Preparation of 1-(3-Bromo-4-chlorophenyl)ethan-1-ol
The secondary alcohol, 1-(3-bromo-4-chlorophenyl)ethan-1-ol, is a direct precursor to the amine via methods such as amination, or it can be formed from the reduction of the corresponding ketone. The synthesis of structurally similar chiral 1-phenylethanols is well-documented, often employing asymmetric reduction of the ketone.
A highly effective method is the enzymatic reduction using an alcohol dehydrogenase (ADH). For instance, the asymmetric reduction of acetophenone and its substituted derivatives can be achieved with high yield and excellent enantiomeric excess using ADH from Lactobacillus kefir (LK-ADH) rsc.orgrsc.org. This biocatalytic approach is attractive for producing specific stereoisomers of the alcohol. For the synthesis of a racemic mixture, conventional chemical reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695) are effective and widely used for reducing aryl ketones to their corresponding alcohols.
Synthesis of 1-(3-Bromo-4-chlorophenyl)ethan-1-one and Related Arylethanones
The cornerstone precursor for the entire synthetic sequence is the aryl ketone, 1-(3-bromo-4-chlorophenyl)ethan-1-one. The most common and direct method for synthesizing such arylethanones is the Friedel-Crafts acylation. This reaction involves treating an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
For the synthesis of 1-(3-bromo-4-chlorophenyl)ethan-1-one, the starting aromatic substrate would be 1-bromo-2-chlorobenzene. This would be acylated using an acetyl group source, typically acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O). A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is required to catalyze the reaction by activating the acylating agent. The reaction introduces the acetyl group onto the aromatic ring, yielding the desired ketone. The regioselectivity of the acylation is directed by the existing bromo and chloro substituents on the aromatic ring.
Table 3: Friedel-Crafts Acylation for Aryl Ketone Synthesis
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Bromobenzene | Benzoyl Chloride | Aluminum Chloride | 4-Bromobenzophenone | scribd.com |
| Benzene (B151609) | 1-Bromoadamantane | Aluminum Chloride | Adamantane-based polymers | rsc.org |
| 1-Bromo-2-chlorobenzene | Acetyl Chloride | Aluminum Chloride | Aryl Ethanone | Proposed |
Reductive Amination Strategies for the Ethan-1-amine Moiety
The final and crucial step in the synthesis is the conversion of the ketone, 1-(3-bromo-4-chlorophenyl)ethan-1-one, into the target primary amine, this compound. Reductive amination is the most effective and widely used method for this transformation nih.gov.
This reaction proceeds by first reacting the ketone with an amine source, such as ammonia (or an ammonia equivalent like ammonium (B1175870) acetate), to form an intermediate imine in situ. This imine is then immediately reduced to the corresponding amine. The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting ketone but potent enough to reduce the intermediate imine.
Several specialized reducing agents are employed for this purpose. Sodium cyanoborohydride (NaBH₃CN) is a classic choice, as it selectively reduces imines in the presence of ketones. A popular and often safer alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for the reductive amination of ketones and is less toxic than cyanide-based reagents masterorganicchemistry.com.
Table 4: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines over ketones; requires careful handling due to cyanide toxicity. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective; widely used for ketones; less toxic alternative to NaBH₃CN. | masterorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Can be used, often in a stepwise process after imine formation; may reduce the starting ketone. | masterorganicchemistry.com |
| Hydrogen Gas (with catalyst) | H₂/Pd, Pt, Ni | Catalytic hydrogenation; effective but requires specialized pressure equipment. |
By applying these reductive amination strategies to 1-(3-bromo-4-chlorophenyl)ethan-1-one, the desired this compound can be synthesized efficiently.
Stereochemical Aspects and Chiral Resolution of 1 3 Bromo 4 Chlorophenyl Ethan 1 Amine
Enantiomerism and Diastereomerism in Aryl Ethan-1-amine Systems
The concept of stereoisomerism is fundamental to understanding the chemical and biological properties of molecules like 1-(3-bromo-4-chlorophenyl)ethan-1-amine. This compound belongs to the class of aryl ethan-1-amines, which are characterized by an ethylamine (B1201723) group attached to an aromatic ring. The key to its stereochemistry lies in the carbon atom bonded to the amino group, the phenyl ring, a methyl group, and a hydrogen atom. This carbon is a stereocenter (or chiral center), meaning it is attached to four different substituent groups.
The presence of this single chiral center gives rise to enantiomerism. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, much like a person's left and right hands. wikipedia.org These two forms of this compound, designated as (R) and (S) enantiomers according to the Cahn-Ingold-Prelog priority rules, are identical in most of their physical properties, such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (one rotates it to the right, the other to the left) and, more importantly, in their interactions with other chiral molecules, such as biological receptors or enzymes.
While this compound itself only exhibits enantiomerism, the broader concept of diastereomerism becomes relevant during chiral resolution. Diastereomers are stereoisomers that are not mirror images of each other. They arise when a compound has two or more chiral centers. In the context of resolution, reacting a racemic mixture (a 1:1 mixture of enantiomers) with a single enantiomer of a chiral resolving agent creates a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility), which allows for their separation.
It is noteworthy that some amines can undergo a process called "umbrella inversion" at room temperature, which leads to rapid interconversion between enantiomers (racemization), potentially making them non-isolable. wikipedia.org However, for aryl ethan-1-amines like the title compound, the energy barrier for this inversion is sufficiently high, allowing the individual enantiomers to be isolated and studied.
Chiral Resolution Techniques for Racemic this compound
The separation of a racemic mixture into its constituent enantiomers is a critical process known as chiral resolution. For primary amines such as this compound, several effective techniques have been developed.
One of the oldest and most established methods for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic base (the amine) with an enantiomerically pure chiral acid. Tartaric acid, with its readily available and inexpensive enantiopure forms, is a classic choice for this purpose.
The reaction of racemic this compound with, for example, (2R,3R)-(+)-tartaric acid would yield two different diastereomeric salts:
(R)-1-(3-bromo-4-chlorophenyl)ethan-1-ammonium (2R,3R)-tartrate
(S)-1-(3-bromo-4-chlorophenyl)ethan-1-ammonium (2R,3R)-tartrate
These two salts are diastereomers and thus have different physicochemical properties, most notably different solubilities in a given solvent. This solubility difference can be exploited through fractional crystallization. By carefully selecting the solvent system and temperature, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains dissolved. The crystallized salt can then be isolated by filtration. Finally, treatment of the separated diastereomeric salt with a base will neutralize the tartaric acid and liberate the free, enantiomerically enriched amine. The other enantiomer can often be recovered from the mother liquor.
Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. mdpi.com This technique leverages the stereospecificity of enzymes, particularly lipases, to catalyze a reaction on only one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. researchgate.net For primary amines, the most common reaction is enantioselective acylation.
In a typical EKR of racemic this compound, a lipase (B570770) enzyme is used to catalyze the transfer of an acyl group from an acyl donor (like ethyl acetate (B1210297) or isopropenyl acetate) to the amine. mdpi.com Because the active site of the lipase is chiral, it will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.
The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated product (e.g., (R)-N-acetyl-1-(3-bromo-4-chlorophenyl)ethan-1-amine) and the unreacted amine, which is now enriched in the other enantiomer ((S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine). These two compounds, an amide and an amine, have very different chemical properties and can be easily separated by standard techniques like extraction or chromatography.
Several lipases have proven effective for the kinetic resolution of primary amines. nih.gov Candida antarctica Lipase B (CAL-B), often immobilized as Novozyme 435, and lipases from Pseudomonas cepacia and Candida rugosa are frequently employed due to their broad substrate tolerance and high enantioselectivity. nih.govnih.govresearchgate.net The efficiency of the resolution is often described by the enantiomeric ratio (E-value), with high E-values (>100) indicating excellent separation. researchgate.net
Table 1: Research Findings on Enzymatic Kinetic Resolution of Amines/Alcohols Using Lipases
| Enzyme | Substrate Type | Reaction | Enantioselectivity (E-value) | Source |
|---|---|---|---|---|
| Novozyme 435 (CAL-B) | Benzylic Amines | Acylation | Excellent | nih.gov |
| Amano Lipase PS-C1 (from Burkholderia cepacia) | Benzylic Amines | Acylation | High | nih.gov |
| Candida antarctica Lipase A (CAL-A) | Aromatic Morita-Baylis-Hillman Derivatives | Hydrolysis/Transesterification | Good to Excellent | nih.gov |
| Candida rugosa Lipase | β-Blocker Building Block | Transesterification | E = 67.5 | mdpi.com |
| Pseudomonas fluorescens Lipase | Aromatic Morita-Baylis-Hillman Derivatives | Hydrolysis | Moderate to Good | nih.gov |
Advanced Chromatographic Separation Methodologies for Enantiomers
Chromatographic methods offer a powerful alternative for both analytical and preparative scale separation of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the enantiomeric purity of a sample. For primary amines like this compound, crown ether-based CSPs are exceptionally effective. nih.govwiley.com
Chiral crown ethers, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are macrocyclic polyethers that can form stable complexes with protonated primary amines (R-NH3+). researchgate.netregistech.com The crown ether is immobilized onto a silica (B1680970) support to create the CSP. The separation mechanism relies on the formation of diastereomeric host-guest complexes between the chiral crown ether (the host) and the enantiomers of the protonated amine (the guests). The stability of these complexes differs for the (R) and (S) enantiomers due to steric and hydrogen bonding interactions, leading to different retention times on the column and thus, separation.
For successful separation on a crown ether column, the mobile phase must be acidic to ensure the amine is protonated. Perchloric acid is commonly used to adjust the pH, and an organic modifier like methanol (B129727) is mixed with the aqueous acidic phase to control the retention time. researchgate.net Columns like CROWNPAK® and ChiroSil® are commercially available CSPs based on this technology. wiley.comregistech.com
Table 2: Typical Conditions for Chiral HPLC Separation of Primary Amines
| Parameter | Typical Setting | Purpose | Source |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | Crown Ether (e.g., CROWNPAK CR-I (+)) | Provides the chiral environment for separation. | wiley.com |
| Mobile Phase | Acidic Aqueous Solution + Organic Modifier | Ensures analyte is protonated and controls elution strength. | researchgate.net |
| Acidic Modifier | Perchloric Acid (HClO₄) or Trifluoroacetic Acid (TFA) | Protonates the primary amine group for interaction with the CSP. | wiley.comresearchgate.net |
| pH | Typically pH 1.0 - 2.5 | Maintains the analyte in its protonated state. | researchgate.net |
| Organic Modifier | Methanol (MeOH) | Adjusts retention time; higher % reduces retention. | researchgate.net |
| Detection | UV (e.g., 210 nm) | Monitors the elution of the separated enantiomers. | researchgate.net |
Chiral Thin-Layer Chromatography (TLC) is another method for separating enantiomers, though it is more commonly used for rapid screening and analytical purposes rather than for preparative separations. The principle is similar to chiral HPLC, utilizing a stationary phase that is either impregnated with a chiral selector or is inherently chiral.
For aryl ethan-1-amines, a TLC plate could be coated with a silica gel that has been modified with a chiral selector, such as a derivative of an amino acid or tartaric acid. When the plate is developed, the two enantiomers of this compound will travel up the plate at different rates due to their differing affinities for the chiral stationary phase and the mobile phase. This results in two separate spots, allowing for a qualitative or semi-quantitative assessment of the enantiomeric composition. Chiral TLC is particularly useful for quickly monitoring the progress of an enzymatic kinetic resolution or a fractional crystallization, providing a fast indication of when the desired level of separation has been achieved. nih.gov
Optimization of Chromatographic Parameters for Enantioseparation
The successful enantioseparation of this compound is highly dependent on the careful optimization of various chromatographic parameters. The selection of the chiral stationary phase (CSP), the composition of the mobile phase, and the operational conditions all play a crucial role in achieving adequate resolution between the enantiomers. Research into the enantioseparation of structurally similar compounds, such as 1-(4-bromophenyl)-ethylamine, provides significant insights into the effective optimization of these parameters. researchgate.net
A key factor in the chiral resolution of phenylalkanamines is the choice of the CSP. Crown ether-based CSPs, such as those containing a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid selector, have demonstrated effectiveness in separating the enantiomers of aromatic amines. researchgate.net The chiral recognition mechanism of these CSPs involves the formation of diastereomeric complexes between the crown ether and the primary amine group of the analyte. The stability of these complexes is influenced by the steric and electronic properties of the substituents on the phenyl ring.
The composition of the mobile phase is another critical parameter that must be optimized to achieve baseline separation. For the separation of phenylalkanamines on crown ether-based CSPs, aqueous-organic mobile phases are commonly employed. These typically consist of an aqueous component containing an acidic modifier and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.net The concentration of the organic modifier has a significant impact on the retention and enantioselectivity of the separation.
Detailed research findings on the enantioseparation of the closely related compound 1-(4-bromophenyl)-ethylamine on a Chirosil RCA(+) column, which has a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid chiral selector, illustrate the optimization process. The mobile phase consisted of water with 0.1% perchloric acid and varying concentrations of either acetonitrile or methanol. researchgate.net The influence of the organic modifier concentration on the retention factor (k') and the selectivity factor (α) is a key aspect of this optimization.
Table 1: Effect of Acetonitrile Concentration on Chromatographic Parameters for the Enantioseparation of 1-(4-bromophenyl)-ethylamine
| Acetonitrile (%) | Retention Factor (k'1) | Retention Factor (k'2) | Selectivity Factor (α) |
|---|---|---|---|
| 50 | 4.5 | 5.8 | 1.29 |
| 60 | 3.2 | 4.2 | 1.31 |
| 70 | 2.1 | 2.8 | 1.33 |
| 80 | 1.5 | 2.0 | 1.33 |
Data derived from studies on a structurally similar compound on a Chirosil RCA(+) column. researchgate.net
Table 2: Effect of Methanol Concentration on Chromatographic Parameters for the Enantioseparation of 1-(4-bromophenyl)-ethylamine
| Methanol (%) | Retention Factor (k'1) | Retention Factor (k'2) | Selectivity Factor (α) |
|---|---|---|---|
| 60 | 5.2 | 6.5 | 1.25 |
| 70 | 3.8 | 4.8 | 1.26 |
| 80 | 2.5 | 3.2 | 1.28 |
| 90 | 1.8 | 2.3 | 1.28 |
Data derived from studies on a structurally similar compound on a Chirosil RCA(+) column. researchgate.net
The data demonstrates that as the concentration of the organic modifier (both acetonitrile and methanol) increases, the retention factors for both enantiomers decrease, leading to shorter analysis times. researchgate.net Interestingly, the selectivity factor generally shows a slight increase with higher concentrations of the organic modifier, indicating an improvement in the chiral recognition capabilities of the stationary phase under these conditions. researchgate.net This suggests that the organic modifier plays a role in modulating the conformation of the chiral selector and its interaction with the analyte enantiomers. researchgate.net
The choice between acetonitrile and methanol as the organic modifier also influences the separation. In the case of 1-(4-bromophenyl)-ethylamine, acetonitrile generally provides slightly better selectivity at comparable concentrations. researchgate.net The optimization of the mobile phase composition is therefore a balance between achieving sufficient resolution, reasonable retention times, and sharp peak shapes. For this compound, a similar systematic investigation of the organic modifier concentration would be essential for developing a robust enantioselective HPLC method.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-bromophenyl)-ethylamine |
| Acetonitrile |
| Methanol |
| Perchloric acid |
Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. For 1-(3-Bromo-4-chlorophenyl)ethan-1-amine (C₈H₉BrClN), the expected molecular weight is approximately 233.5 g/mol . The ESI-MS spectrum would be expected to show a prominent cluster of peaks corresponding to the [M+H]⁺ ion, accounting for the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Expected ESI-MS Data:
| Ion | Expected m/z |
| [C₈H₉⁷⁹Br³⁵ClN + H]⁺ | ~234.9 |
| [C₈H₉⁸¹Br³⁵ClN + H]⁺ / [C₈H₉⁷⁹Br³⁷ClN + H]⁺ | ~236.9 |
| [C₈H₉⁸¹Br³⁷ClN + H]⁺ | ~238.9 |
EI-MS is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum provides a characteristic fingerprint of the compound. The molecular ion peak (M⁺) may or may not be observed. Common fragmentation pathways for this type of compound would involve the loss of the methyl group, the amino group, and cleavage of the C-C bond adjacent to the aromatic ring. The fragmentation pattern would also be characterized by the isotopic patterns of bromine and chlorine.
Expected Key Fragments in EI-MS:
| Fragment | Description |
| [M-CH₃]⁺ | Loss of a methyl radical |
| [M-NH₂]⁺ | Loss of an amino radical |
| [C₇H₅BrCl]⁺ | Benzylic cleavage |
| [C₆H₃BrCl]⁺ | Further fragmentation of the aromatic ring |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.
For this compound, with the chemical formula C₈H₉BrClN, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated by summing the exact masses of its constituent isotopes. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the compound's identity. The calculated monoisotopic mass for the protonated species [C₈H₁₀⁷⁹Br³⁵ClN]⁺ would be the most abundant peak in the isotopic cluster under high-resolution conditions. This precise mass measurement is crucial for confirming the molecular formula and purity of the compound.
| Species | Molecular Formula | Isotopes | Calculated Exact Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₀BrClN⁺ | ¹²C₈¹H₁₀⁷⁹Br³⁵Cl¹⁴N | 233.9734 |
Vibrational Spectroscopy for Functional Group and Bond Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and bonding arrangements within a molecule. It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups. The primary amine (-NH₂) group typically shows symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. N-H bending vibrations are also expected around 1590-1650 cm⁻¹. The aromatic ring gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Furthermore, the carbon-halogen bonds will produce signals in the fingerprint region of the spectrum; C-Cl stretching bands typically appear in the 600-800 cm⁻¹ range, while C-Br stretches are found at lower wavenumbers, generally between 500 and 600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Alkyl (C-H) | Stretch | 2850 - 2960 |
| C-N | Stretch | 1020 - 1250 |
| C-Cl | Stretch | 600 - 800 |
| C-Br | Stretch | 500 - 600 |
X-ray Crystallography for Precise Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) Analysis of this compound Derivatives
While a specific crystal structure for this compound is not publicly available, analysis of closely related derivatives provides significant insight. For instance, the SCXRD analysis of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, which contains a 1-(4-chlorophenyl)ethylidene moiety, reveals crucial structural features. mdpi.com Studies on such derivatives show that the molecule adopts a specific conformation in the solid state, influenced by steric and electronic factors. The analysis typically reveals the planarity of the aromatic ring and the specific torsion angles that define the orientation of the ethylamine (B1201723) side chain relative to the phenyl ring. mdpi.com This information is vital for understanding how the molecule interacts with its environment.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2 |
| Unit Cell Volume (ų) | 2978(2) |
| Calculated Density (g/cm³) | 1.405 |
| Radiation | MoKα |
| Final R1 index [I ≥ 2σ(I)] | 0.0499 |
Elucidation of Intermolecular Interactions via Hirshfeld Surfaces and Energy Frameworks
Beyond defining the molecular structure, crystallographic data allows for a detailed investigation of the intermolecular interactions that stabilize the crystal lattice. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. mdpi.commdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate strong, short contacts like hydrogen bonds, while blue regions represent weaker, longer-range interactions. mdpi.com
Energy framework analysis complements the Hirshfeld surface by calculating the pairwise interaction energies between molecules in the crystal lattice. mdpi.comrasayanjournal.co.in These energies are typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.com For halogenated amine compounds, the framework often reveals that while dispersion forces provide a significant cohesive contribution, the directionality and strength of the crystal packing are often dictated by the more specific electrostatic interactions arising from hydrogen and halogen bonds. mdpi.comresearchgate.net Visualizing these energy frameworks helps to understand the topology and stability of the supramolecular architecture. rasayanjournal.co.in
| Interaction Type | Description | Primary Energy Component |
|---|---|---|
| N-H···N/Cl/Br Hydrogen Bond | Strong directional interaction involving the amine proton and an electronegative atom. | Electrostatic |
| C-H···π Interaction | Weak hydrogen bond between an aromatic C-H and the π-system of a neighboring ring. | Dispersion/Electrostatic |
| Halogen Bond (e.g., C-Br···N) | Directional interaction involving an electrophilic region on the halogen atom. | Electrostatic/Dispersion |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Dispersion |
Computational Chemistry and Theoretical Investigations
Molecular Dynamics and Docking Simulations for Related Structural Motifs
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and to assess the stability of the resulting complex. grafiati.com While specific docking studies on 1-(3-Bromo-4-chlorophenyl)ethan-1-amine are not prominent in the literature, research on related structural motifs provides significant insights.
Molecular docking predicts the preferred orientation and binding affinity of a ligand within a target's binding site. nih.gov For motifs similar to the subject compound, docking studies have been instrumental. For instance, studies on halogenated inhibitors targeting enzymes like cathepsin L or 17β-HSD1 show that halogen atoms (Cl, Br, I) can form specific halogen bonds with protein residues, enhancing binding affinity. mdpi.comnih.gov The binding energy of such compounds has been shown to be in the range of -10 to -12 kcal/mol. mdpi.com
Reactivity and Derivatization Reactions of 1 3 Bromo 4 Chlorophenyl Ethan 1 Amine
Nucleophilic Reactivity of the Primary Amine Functionality
The defining characteristic of the primary amine group (–NH₂) is the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. chemguide.co.uklibretexts.org This nucleophilicity allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. researchgate.netncert.nic.in Key reactions involving this functionality include acylation, alkylation, and the formation of Schiff bases.
Acylation: Primary amines react vigorously with acylating agents like acid chlorides and acid anhydrides in a process known as acylation. ncert.nic.in This nucleophilic substitution reaction replaces a hydrogen atom of the amine with an acyl group (R-C=O), forming a stable amide linkage. chemguide.co.uk The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in
Alkylation: The reaction of the primary amine with alkyl halides leads to alkylation. The amine acts as a nucleophile, displacing the halide from the alkyl halide to form a secondary amine. ncert.nic.inchemguide.co.uk However, this reaction is often difficult to control, as the resulting secondary amine can also act as a nucleophile and react further with the alkyl halide, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk Using a large excess of the initial amine can favor the formation of the secondary amine.
Schiff Base Formation: Primary amines condense with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. dergipark.org.tr This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). dergipark.org.trresearchgate.net These reactions are often reversible and can be catalyzed by either acid or base.
| Reaction Type | Reagent | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Presence of a base (e.g., pyridine) ncert.nic.in |
| Alkylation | Alkyl Halide (R'-X) | Secondary Amine (often leads to mixtures) | Heating, often in a sealed tube ncert.nic.in |
| Schiff Base Formation | Aldehyde (R'-CHO) or Ketone (R'-CO-R") | Imine (Schiff Base) | Typically requires removal of water dergipark.org.tr |
Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of this substitution is governed by the directing effects of the three existing substituents: the bromo group, the chloro group, and the 1-aminoethyl group.
Substituents on a benzene (B151609) ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org
Halogens (Bromo and Chloro): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect, which pulls electron density away from the ring and slows the rate of reaction compared to benzene. youtube.commakingmolecules.com However, they are ortho-, para-directing because their lone pairs can be donated via resonance to stabilize the cationic intermediate (the sigma complex) formed during ortho or para attack. youtube.comyoutube.com
1-Aminoethyl Group: The alkylamine group is generally considered an activating group and an ortho-, para-director. The nitrogen's lone pair can strongly donate electron density into the ring via resonance, stabilizing the intermediate. However, under the strongly acidic conditions often used for EAS (e.g., nitration), the amine will be protonated to form an ammonium salt (–NH₃⁺). This protonated group is strongly deactivating and a meta-director. Therefore, for EAS reactions, the amine functionality is often protected (e.g., as an amide) to maintain its ortho-, para-directing influence.
In this compound, the directing effects must be considered in concert. The chloro group is at position 4, the bromo group at position 3, and the 1-aminoethyl group at position 1. The positions open for substitution are 2, 5, and 6.
Position 2: Ortho to the 1-aminoethyl group and the bromo group, and meta to the chloro group.
Position 5: Ortho to the chloro group and meta to both the 1-aminoethyl and bromo groups.
Position 6: Ortho to the 1-aminoethyl group and para to the chloro group.
The most activating group generally controls the position of substitution. wou.edu Assuming the amine is protected and remains an activating, ortho-, para-director, it will strongly direct incoming electrophiles to positions 2 and 6. The halogen substituents, being deactivators, have a weaker influence. Between positions 2 and 6, position 6 is often favored due to reduced steric hindrance compared to position 2, which is situated between two existing substituents.
Cross-Coupling Reactions Involving the Aryl Halide Moiety
The presence of both a bromo and a chloro substituent on the phenyl ring makes this compound an excellent substrate for carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions are typically catalyzed by transition metals, most notably palladium and nickel.
A key aspect of these reactions is the potential for chemoselectivity. The carbon-bromine bond is generally more reactive and susceptible to oxidative addition to a metal center than the stronger, less polar carbon-chlorine bond. This reactivity difference (C-Br > C-Cl) allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. organic-chemistry.orglibretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. nih.gov
For a derivative of this compound (where the amine is typically protected, for instance, as an amide), the Suzuki-Miyaura reaction would be expected to occur selectively at the more reactive C-Br bond. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This selectivity allows for the synthesis of biaryl compounds where the 3-position is functionalized, while the chlorine at the 4-position remains for potential further coupling reactions.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |
|---|---|---|---|---|
| N-[1-(3-Bromo-4-chlorophenyl)ethyl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | N-[1-(4-Chloro-3-phenylphenyl)ethyl]acetamide |
| N-[1-(3-Bromo-4-chlorophenyl)ethyl]acetamide | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | N-[1-(4-Chloro-3-(thiophen-2-yl)phenyl)ethyl]acetamide |
Beyond the Suzuki reaction, the aryl halide moieties of this compound can participate in a variety of other palladium- and nickel-catalyzed cross-couplings.
Palladium-Catalyzed Reactions:
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, using a palladium catalyst and a copper(I) co-catalyst. acs.org This would selectively functionalize the C-Br bond.
Buchwald-Hartwig Amination: This method forms C-N bonds by coupling aryl halides with primary or secondary amines. This could be used to introduce a second, different amino group at the 3-position.
Heck Reaction: This reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a base.
Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for activating the less reactive C-Cl bond and are often more cost-effective than palladium. rsc.org While palladium catalysis would selectively target the C-Br bond, subsequent reaction of the resulting chlorinated product under more forcing conditions with a nickel catalyst could functionalize the C-Cl bond. nih.govnih.gov Nickel-catalyzed cross-electrophile couplings, for example, can engage aryl chlorides with alkyl chlorides. acs.org This dual reactivity allows for a stepwise, site-selective derivatization of the aromatic ring.
Formation of Derivatives and Heterocyclic Compounds
The reactivity of this compound and its immediate precursors allows for the synthesis of a wide range of more complex molecules, including various heterocyclic structures.
A common and powerful method for constructing thiazole (B1198619) rings is the Hantzsch thiazole synthesis. youtube.comorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide (B42300). acs.orgrsc.org
To synthesize a thiazole derivative related to the title compound, one would start with the corresponding α-haloketone, which is 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone (B1603944) . This phenacyl bromide can be synthesized from the parent acetophenone (B1666503), 1-(3-bromo-4-chlorophenyl)ethanone, via bromination. researchgate.net
The Hantzsch synthesis proceeds via the reaction of this phenacyl bromide with a suitable thioamide. For example, reacting 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone with thiourea would yield a 2-aminothiazole (B372263) derivative. The reaction mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comacs.org This method provides a direct route to highly functionalized thiazoles bearing the 3-bromo-4-chlorophenyl substituent. rsc.org
| α-Haloketone | Thioamide Reagent | Product Class | General Conditions |
|---|---|---|---|
| 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone | Thiourea | 2-Amino-4-(3-bromo-4-chlorophenyl)thiazole | Reflux in ethanol (B145695) youtube.com |
| 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone | Thiosemicarbazide | 2-Hydrazinyl-4-(3-bromo-4-chlorophenyl)thiazole | Reflux in ethanol, often with a catalytic amount of acid derpharmachemica.com |
| 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone | N-Methylthiourea | 4-(3-Bromo-4-chlorophenyl)-N-methylthiazol-2-amine | Reflux in a suitable solvent like isopropanol (B130326) or ethanol ias.ac.in |
Synthesis of 1,2,4-Triazole (B32235) Derivatives Incorporating Related Halogenated Phenyl Moieties
The synthesis of 1,2,4-triazole rings is a significant focus in medicinal chemistry due to the broad spectrum of biological activities exhibited by these heterocycles. frontiersin.org While direct synthesis from this compound is not extensively documented in readily available literature, the construction of 1,2,4-triazole derivatives bearing halogenated phenyl moieties can be achieved through various established synthetic routes. These methods generally tolerate the presence of halogen substituents on the phenyl ring. researchgate.net
One common approach involves the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen double bond, followed by cyclization. For instance, substituted 1,2,4-triazoles can be synthesized from hydrazines and formamide, often facilitated by microwave irradiation, which provides a catalyst-free and efficient method with excellent functional-group tolerance. organic-chemistry.org Another versatile method is the copper-catalyzed reaction of nitriles with amidines, which proceeds under an air atmosphere. frontiersin.org
A plausible pathway for incorporating a moiety related to this compound into a 1,2,4-triazole ring could start from the corresponding benzoyl chloride. For example, 4-chlorobenzoic acid can be converted to its acid chloride, which then reacts with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. This hydrazide can undergo further reactions to form the triazole ring. For example, reaction with an isothiocyanate can lead to a thiosemicarbazide intermediate, which upon cyclization under basic conditions, yields the triazol-3-thione.
Furthermore, 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be synthesized from the corresponding ester ethoxycarbonylhydrazone by reaction with hydrazine hydrate. nih.gov This intermediate serves as a versatile scaffold for further derivatization.
The following table summarizes various synthetic methods for 1,2,4-triazole derivatives with substitution patterns relevant to the topic.
| Starting Material(s) | Reagents and Conditions | Product Type | Reference(s) |
| Hydrazines and Formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |
| Nitriles and Amidines | Copper catalyst, K₃PO₄, O₂ | 1,3-Disubstituted 1,2,4-triazoles | isres.org |
| Arylidenearylthiosemicarbazides | Cu(II) catalyst | 4,5-Disubstituted 1,2,4-triazole-3-thiones | organic-chemistry.org |
| Ester ethoxycarbonylhydrazones and Primary amines | Reflux | 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones | nih.gov |
| N'-acyl-N-aroyl-N-arylhydrazides and Cyanamide | Triflic anhydride, then triethylamine | 1,5-Disubstituted 3-amino-1H-1,2,4-triazoles | organic-chemistry.org |
Mannich Reactions and Their Applications
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, resulting in the formation of a β-amino carbonyl compound known as a Mannich base. wikipedia.orglibretexts.orgbyjus.com This reaction is a cornerstone in synthetic organic chemistry for introducing an aminomethyl group into a wide array of molecules. oarjbp.com The resulting Mannich bases are valuable intermediates and have shown a wide range of applications, including in the synthesis of pharmaceuticals and other biologically active compounds. byjus.comnih.gov
While specific examples detailing the use of this compound as the amine component in a Mannich reaction are scarce in the literature, the general principles of the reaction can be applied to related structures. The core reactivity of the amine functionality allows for its participation in the formation of the initial iminium ion with formaldehyde, which is the key electrophile in the Mannich reaction. libretexts.orgbyjus.com
A significant application of the Mannich reaction in the context of heterocyclic chemistry is the synthesis of Mannich bases derived from 1,2,4-triazole scaffolds. These reactions often utilize a pre-formed triazole derivative containing an active hydrogen atom, which can be on a carbon or a nitrogen atom of the heterocyclic ring or a substituent.
For instance, certain 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones can be subjected to Mannich reactions. In one study, a Schiff base derived from a 1,2,4-triazole was used to synthesize Mannich bases by reacting it with morpholine (B109124) or methyl piperazine (B1678402) and formaldehyde. nih.gov
The general scheme for a Mannich reaction involving a 1,2,4-triazole derivative is as follows:
1,2,4-Triazole Derivative (with active H) + Formaldehyde + Secondary Amine → Mannich Base
The applications of Mannich bases are diverse. They serve as precursors for the synthesis of more complex molecules, often through the elimination of the amine moiety to form an α,β-unsaturated ketone, which can then undergo further reactions. nih.gov The Mannich bases themselves can exhibit a range of biological activities.
The following table provides examples of Mannich bases synthesized from heterocyclic compounds, illustrating the versatility of this reaction.
| Heterocyclic Substrate | Amine | Aldehyde | Product | Application/Significance | Reference(s) |
| Schiff base of 4-Amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | Morpholine | Formaldehyde | Morpholine-containing Mannich base | Antimicrobial activity | nih.gov |
| Schiff base of 4-Amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | Methyl piperazine | Formaldehyde | Methyl piperazine-containing Mannich base | Antimicrobial activity | nih.gov |
| Lawsone | 2-Pyridylcarboxaldehyde | Various amines | Lawsone Mannich bases | Synthesis of novel derivatives | researchgate.net |
| 1,3,4-Oxadiazole-2-thiol | 4-(Substituted benzyl)piperazine | Formaldehyde | 1,3,4-Oxadiazole thione Mannich bases | Synthesis of novel derivatives | researchgate.net |
1 3 Bromo 4 Chlorophenyl Ethan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis
Applications in the Asymmetric Synthesis of Complex Pharmaceutical Intermediates
The enantiomers of 1-(3-Bromo-4-chlorophenyl)ethan-1-amine serve as critical starting materials or key intermediates in the synthesis of a variety of complex and high-value pharmaceutical compounds. The presence of the bromo and chloro substituents on the phenyl ring allows for further functionalization through a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, thereby enabling the construction of diverse molecular architectures.
While direct examples of the use of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, the utility of structurally similar chiral amines is well-established. For instance, chiral 1-phenylethylamines are widely employed as resolving agents and as foundational chiral synthons. The principles governing their application can be directly extended to this compound, with the halogen substituents offering additional synthetic handles.
The synthesis of complex pharmaceutical intermediates often involves the diastereoselective reaction of a chiral amine with a prochiral substrate. The resulting diastereomers can be separated, and the desired enantiomer of the intermediate can be liberated by cleavage of the chiral auxiliary. The specific steric and electronic properties of the 3-bromo-4-chlorophenyl group can significantly influence the degree of stereochemical control in such reactions, potentially leading to higher diastereoselectivities compared to simpler phenyl derivatives.
Design and Synthesis of Chiral Ligands and Auxiliaries Utilizing the Ethan-1-amine Scaffold
The primary amine functionality of this compound provides a convenient point for its incorporation into more complex molecular frameworks, leading to the generation of novel chiral ligands and auxiliaries. These can then be employed to control the stereochemical outcome of a wide array of chemical reactions.
A notable example of the application of a structurally related chiral amine is the synthesis of chiral proligands from (R)-1-phenylethylamine. acs.org In a similar vein, this compound can be reacted with suitable electrophiles to generate a library of chiral ligands. For instance, reaction with 2,6-dibromopyridine (B144722) can yield mono- or di-aminated pyridine-based ligands. acs.org The resulting ligands, bearing the bulky and electronically defined 3-bromo-4-chlorophenyl groups, can then be used to form chiral metal complexes.
The synthesis of such ligands often proceeds under relatively mild conditions. For example, the monoamination of 2,6-dibromopyridine with a primary amine can be achieved with high selectivity using microwave irradiation in water as a solvent. acs.org The resulting monoaminated bromopyridines can be further functionalized or directly used in the formation of metal complexes.
Table 1: Synthesis of Asymmetric Monoaminated Pyridine Ligands
| Amine Reactant | Product | Yield (%) |
| (R)-1-Phenylethylamine | (R)-N-(6-bromopyridin-2-yl)-1-phenylethan-1-amine | Not specified |
This table is illustrative and based on the synthesis of analogous compounds, as specific yield data for the reaction with this compound is not available in the cited literature.
The chiral environment created by these ligands is influenced by the steric bulk of the 3-bromo-4-chlorophenyl group, which can effectively shield one face of a coordinated metal center, thereby directing the approach of a substrate and leading to high levels of enantioselectivity in catalytic reactions.
Role in the Development of Stereoselective Catalytic Systems
The chiral ligands derived from this compound are instrumental in the development of novel stereoselective catalytic systems. When complexed with transition metals such as palladium, rhodium, copper, or iridium, they can catalyze a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and aminations.
The electronic properties of the 3-bromo-4-chlorophenyl substituent can modulate the Lewis acidity of the metal center, which in turn affects the catalytic activity and selectivity. The electron-withdrawing nature of the halogen atoms can enhance the reactivity of the metal catalyst in certain transformations.
While specific catalytic data for systems employing ligands derived directly from this compound is not prevalent, the performance of catalysts based on similar chiral amine backbones provides a strong indication of their potential. For example, palladium complexes of chiral phosphine (B1218219) ligands derived from 1-phenylethylamine (B125046) have been shown to be highly effective in asymmetric allylic alkylation reactions.
The development of such catalytic systems often involves the screening of a library of ligands with varying steric and electronic properties to identify the optimal catalyst for a given transformation. The unique substitution pattern of this compound makes it a valuable component in the generation of such ligand libraries.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes for the Compound
Currently, the synthesis of 1-(3-Bromo-4-chlorophenyl)ethan-1-amine is not widely detailed. Future research could focus on developing efficient and environmentally benign synthetic methodologies. A common route to such amines involves the reductive amination of the corresponding ketone, 1-(3-bromo-4-chlorophenyl)ethanone.
Key areas for research in sustainable synthesis include:
Catalytic Asymmetric Synthesis: The development of catalytic methods for the asymmetric reduction of the precursor ketone or the corresponding imine would be highly valuable. This would allow for the selective production of either the (R) or (S) enantiomer, which is crucial for applications in pharmaceuticals or as chiral ligands.
Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally friendly route to the chiral amine from the ketone precursor.
Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, efficiency, and scalability, while minimizing waste.
A hypothetical, sustainable synthetic approach is outlined below:
| Step | Reaction | Reagents and Conditions | Sustainability Aspect |
| 1 | Friedel-Crafts Acylation | 1-Bromo-2-chlorobenzene, Acetyl chloride, Lewis Acid (e.g., AlCl₃) | Optimization to use recyclable catalysts. |
| 2 | Reductive Amination | 1-(3-Bromo-4-chlorophenyl)ethanone, Ammonia (B1221849) source, Reducing agent (e.g., H₂, catalyst) | Use of green reducing agents and solvents. |
| 3 | Chiral Resolution | Racemic amine, Chiral resolving agent | Development of enzymatic resolution or asymmetric synthesis to avoid this step. |
Application of Advanced Spectroscopic Techniques for Deeper Structural Insights
A thorough characterization of this compound using advanced spectroscopic methods is essential for confirming its structure and understanding its properties. While standard techniques like ¹H and ¹³C NMR and IR spectroscopy would provide basic structural confirmation, more advanced methods could yield deeper insights.
Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be invaluable for determining the absolute configuration of the chiral center without the need for derivatization.
Advanced NMR Techniques: Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, would unambiguously assign all proton and carbon signals, especially for more complex derivatives. Nuclear Overhauser effect (NOE) experiments could provide information about through-space interactions.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. uni.lu Advanced techniques like tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns, which can be useful for the identification of metabolites or degradation products in future studies.
Predicted spectroscopic data for this compound:
| Technique | Expected Features |
| ¹H NMR | Signals for the aromatic protons, a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂). |
| ¹³C NMR | Signals for the aromatic carbons (including two attached to halogens), the methine carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C-Br/C-Cl stretching. |
| Mass Spec (EI) | A molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine. |
Expansion of Computational Studies for Enhanced Mechanistic Understanding and Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the structure, reactivity, and spectroscopic properties of this compound. mdpi.com
Future computational studies could focus on:
Conformational Analysis: Identifying the most stable conformations of the molecule, which is important for understanding its reactivity and interactions with other molecules.
Prediction of Spectroscopic Data: Calculating theoretical NMR, IR, and CD spectra to aid in the interpretation of experimental data and confirm structural assignments.
Reaction Mechanism Elucidation: Modeling potential reaction pathways, such as its synthesis or derivatization, to understand the transition states and predict the most favorable routes. acs.org
Molecular Docking: If the compound is explored for biological applications, docking studies could predict its binding affinity and mode of interaction with biological targets.
Exploration of Novel Derivatization Pathways and Chemical Transformations
The primary amine and the halogenated aromatic ring are reactive sites that allow for a wide range of chemical transformations. Exploring these derivatization pathways can lead to new compounds with diverse properties.
Potential derivatization reactions include:
N-Acylation/N-Alkylation: Reaction of the amine with acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively. This is a common strategy for modifying the properties of amine-containing compounds.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which are versatile intermediates and can act as ligands for metal complexes.
Palladium-Catalyzed Cross-Coupling Reactions: The bromo- and chloro-substituents on the aromatic ring can participate in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the synthesis of a vast library of derivatives. nih.gov
Synthesis of Heterocycles: The amine functionality can be used as a key element in the construction of nitrogen-containing heterocyclic rings, which are prevalent in medicinal chemistry.
Investigation of Potential Applications in Specialized Chemical Fields
The unique combination of a chiral amine and a di-halogenated aromatic ring suggests potential applications in several specialized fields.
Material Science:
Liquid Crystals: Derivatives with appropriate structural modifications could exhibit liquid crystalline properties.
Organic Light-Emitting Diodes (OLEDs): The aromatic core could be incorporated into larger conjugated systems for use in organic electronics. The halogen atoms can influence the electronic properties and intersystem crossing rates.
Nonlinear Optical (NLO) Materials: The synthesis of non-centrosymmetric crystals from chiral molecules like this could lead to materials with second-order NLO properties. researchgate.net
Polymer Chemistry:
Monomer Synthesis: The amine group could be used to synthesize polyamides or polyimides. The halogen atoms would impart flame-retardant properties to the resulting polymers.
Chiral Stationary Phases: The chiral amine could be immobilized onto a solid support, such as silica (B1680970) gel, to create chiral stationary phases for the chromatographic separation of enantiomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
